1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c1-2-19(17-7-4-3-5-8-17)20(23)22-9-6-14-25-16-18(22)15-21-10-12-24-13-11-21/h3-5,7-8,18-19H,2,6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDQXLPHKZRXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H24N2OS
- Molecular Weight : 304.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to neurotransmitter synthesis, potentially influencing mood and cognitive functions.
- Receptor Modulation : Preliminary studies suggest that it may act on certain receptors in the central nervous system, which could be linked to its psychoactive effects.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : Research indicates that the compound exhibits antidepressant-like effects in animal models. It may enhance serotonergic and noradrenergic neurotransmission.
- Anxiolytic Properties : Studies have demonstrated that this compound can reduce anxiety-like behaviors in rodents, suggesting potential use in anxiety disorders.
Toxicity and Safety
Toxicity assessments are crucial for evaluating the safety profile of this compound. Current findings suggest:
- Low Acute Toxicity : In acute toxicity studies, the compound exhibited low toxicity levels at therapeutic doses.
- Long-term Effects : Ongoing research is needed to evaluate the long-term safety and potential side effects associated with chronic use.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of this compound. It was administered to mice subjected to chronic unpredictable stress. Results indicated a significant reduction in depressive-like behavior compared to control groups, highlighting its potential as an antidepressant agent .
Study 2: Anxiolytic Activity
Another research project focused on the anxiolytic properties of the compound. Mice treated with varying doses showed reduced anxiety-like behavior in elevated plus-maze tests. The results suggest that the compound may modulate GABAergic transmission .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Chalcone Derivatives with Morpholinomethyl Substitutions
- Compound 21 (): (E)-1-[2-hydroxy-4-methoxy-3-(morpholinomethyl)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one Key Features: Chalcone backbone with morpholinomethyl and pyridinyl groups. Comparison: Unlike the target compound, this chalcone derivative lacks the thiazepane ring, which may limit its conformational flexibility and metabolic stability.
Thiazepane-Based Analogues
- Compound from : 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one Key Features: Dimethylaminomethyl substitution and phenylthio group. The phenylthio group introduces sulfur-mediated reactivity distinct from the phenylbutanone moiety .
Compound from : 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher logP compared to Compound 21 suggests greater lipophilicity, favoring blood-brain barrier penetration.
- Sulfone substitution in ’s compound reduces logP, enhancing aqueous solubility.
Conformational Analysis
- Thiazepane Ring Puckering : The seven-membered thiazepane ring exhibits puckering dynamics described by Cremer-Pople parameters . In analogs like ’s compound, the chair conformation of the morpholine ring stabilizes interactions with biological targets .
- Morpholinomethyl Orientation: The morpholine ring in the target compound likely adopts a chair conformation, optimizing hydrogen bonding with polar residues in enzymes or receptors.
Preparation Methods
One-Pot Synthesis via α,β-Unsaturated Esters and 1,2-Amino Thiols
A landmark method reported by [PMC8324318] involves the reaction of α,β-unsaturated esters with 1,2-amino thiols to yield 1,4-thiazepanones, which are subsequently reduced to 1,4-thiazepanes (Figure 1). For example, methyl acrylate reacts with cysteine derivatives under basic conditions to form the thiazepanone intermediate. This approach offers high 3D character and tolerates diverse ester substituents, making it ideal for functionalization at later stages.
Key Reaction Conditions
Cyclization of Halogenated Amines
Patent US8614206B2 discloses alternative routes using halogenated intermediates, where bromo- or iodo-substituted amines undergo nucleophilic substitution with thiols to form the thiazepane ring. For instance, 1-bromo-3-aminopropane reacts with 2-mercaptoethanol in the presence of potassium carbonate to generate the seven-membered ring. While this method is less stereoselective, it provides rapid access to the core structure.
Functionalization of the 1,4-Thiazepane Core
Introduction of the Morpholinomethyl Group
The morpholinomethyl substituent at the 3-position is introduced via alkylation or reductive amination. A two-step protocol is commonly employed:
- Mitsunobu Reaction : The secondary amine of the thiazepane reacts with morpholine-4-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage.
- Reductive Amination : Alternatively, condensation of morpholine with a ketone-functionalized thiazepane using sodium cyanoborohydride (NaBH₃CN) yields the desired product.
Optimization Notes
Acylation with 2-Phenylbutanoyl Chloride
The final step involves N-acylation of the thiazepane nitrogen. Treatment with 2-phenylbutanoyl chloride in the presence of TEA or N,N-diisopropylethylamine (DIPEA) furnishes the target compound (Figure 2).
Reaction Conditions
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Applications and Further Directions
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one exhibits potential as a bromodomain ligand, as inferred from analogous 1,4-thiazepanes in [PMC8324318]. Future work should explore its bioactivity profiles and optimize enantioselective synthesis using chiral auxiliaries or asymmetric catalysis.
Q & A
Q. What are the typical by-products formed during the synthesis, and how can they be minimized?
- Common by-products include:
- Over-alkylation products : Control via slow addition of alkylating agents at 0°C.
- Oxidation by-products : Use inert atmosphere (N₂/Ar) and antioxidants (BHT).
- Diastereomers : Employ chiral HPLC (Chiralpak AD-H column) for resolution.
Quantify impurities via UPLC-MS and refine crystallization protocols (e.g., acetone/water anti-solvent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
